Ethyl 2-hydrazinonicotinate

Catalog No.
S835297
CAS No.
292155-95-4
M.F
C8H11N3O2
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-hydrazinonicotinate

CAS Number

292155-95-4

Product Name

Ethyl 2-hydrazinonicotinate

IUPAC Name

ethyl 2-hydrazinylpyridine-3-carboxylate

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C8H11N3O2/c1-2-13-8(12)6-4-3-5-10-7(6)11-9/h3-5H,2,9H2,1H3,(H,10,11)

InChI Key

WUTSCQRRPAROJE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=CC=C1)NN

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)NN

Possible Areas of Research

Given the presence of the nicotinic acid moiety and a hydrazine group, Ethyl 2-hydrazinonicotinate could be hypothetically relevant to areas of research involving:

  • Nicotinic Acid Derivatives: Nicotinic acid is a form of vitamin B3 and a precursor to nicotinamide adenine dinucleotide (NAD+), a molecule essential for cellular energy metabolism. Research explores derivatives of nicotinic acid for potential applications such as treatment of neurodegenerative diseases []. It is unclear if Ethyl 2-hydrazinonicotinate would share similar properties.
  • Hydrazine Chemistry: Hydrazine is a reactive molecule with various industrial applications. Research explores its use in pharmaceutical development []. The specific properties and applications of Ethyl 2-hydrazinonicotinate as a hydrazine derivative would require further investigation.

Ethyl 2-hydrazinonicotinate is a chemical compound that belongs to the class of hydrazine derivatives. It is characterized by the presence of a hydrazine group (-NH-NH2) attached to a nicotinic acid derivative, specifically at the 2-position of the pyridine ring. This compound can be represented by the molecular formula C₉H₁₃N₃O₂, indicating it contains nine carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms. Ethyl 2-hydrazinonicotinate is notable for its potential applications in medicinal chemistry, particularly in the synthesis of bioactive compounds.

Typical for hydrazine derivatives, including:

  • Condensation Reactions: It can react with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction generally involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.
  • Cyclization Reactions: Under specific conditions, it may undergo cyclization to form various heterocyclic compounds.
  • Oxidation Reactions: The hydrazine moiety can be oxidized to form azo compounds or other nitrogen-containing heterocycles.

Ethyl 2-hydrazinonicotinate has shown various biological activities that make it a subject of interest in pharmacological research. Some studies suggest that derivatives of this compound exhibit:

  • Antimicrobial Properties: Certain derivatives have demonstrated activity against bacteria and fungi.
  • Antitumor Activity: Research indicates potential anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells.
  • Anti-inflammatory Effects: Some derivatives may have the ability to reduce inflammation, which could be beneficial in treating inflammatory diseases.

The synthesis of ethyl 2-hydrazinonicotinate can be achieved through several methods:

  • Hydrazinolysis of Ethyl Nicotinate: Ethyl nicotinate can be treated with hydrazine hydrate under reflux conditions to yield ethyl 2-hydrazinonicotinate.
    Ethyl Nicotinate+Hydrazine HydrateEthyl 2 Hydrazinonicotinate+Water\text{Ethyl Nicotinate}+\text{Hydrazine Hydrate}\rightarrow \text{Ethyl 2 Hydrazinonicotinate}+\text{Water}
  • Knorr Pyrrole Synthesis: This method involves the reaction of ethyl acetoacetate with hydrazine in the presence of an acid catalyst, leading to the formation of various pyrrole derivatives from which ethyl 2-hydrazinonicotinate can be derived through further modifications .

Ethyl 2-hydrazinonicotinate has potential applications in various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing novel drugs with antimicrobial and anticancer properties.
  • Agriculture: Compounds derived from ethyl 2-hydrazinonicotinate may be explored for use as pesticides or herbicides due to their biological activity.
  • Material Science: Its derivatives could be utilized in developing new materials with specific properties.

Studies on ethyl 2-hydrazinonicotinate have focused on its interactions with biological systems:

  • Protein Binding Studies: Research indicates that this compound can interact with various proteins, potentially influencing their activity and stability.
  • Enzyme Inhibition Studies: Some derivatives have been evaluated for their ability to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications.

Several compounds share structural similarities with ethyl 2-hydrazinonicotinate. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Ethyl HydrazineContains a hydrazine groupSimpler structure; primarily used as a fuel.
Nicotinic Acid HydrazoneDerived from nicotinic acidExhibits different biological activities.
4-HydrazinopyridinePyridine ring with a hydrazine groupMore potent in certain biological assays.
Pyrazole DerivativesContains adjacent nitrogen atomsOften used in pharmaceuticals for anti-inflammatory effects.

Ethyl 2-hydrazinonicotinate stands out due to its specific structural features and its potential versatility in medicinal chemistry compared to these similar compounds. Its unique combination of a pyridine ring and hydrazine functionality allows it to engage in diverse

XLogP3

1.2

Dates

Modify: 2023-08-16

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